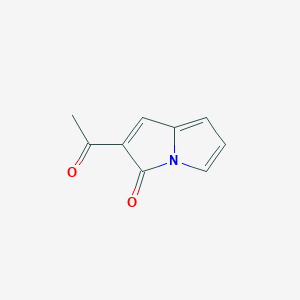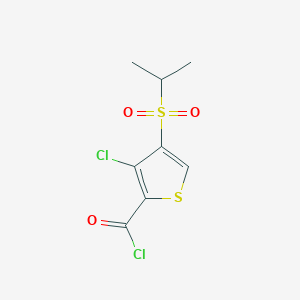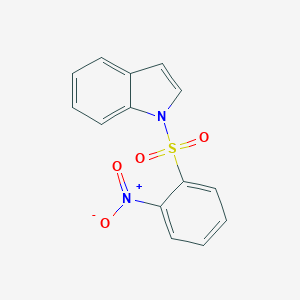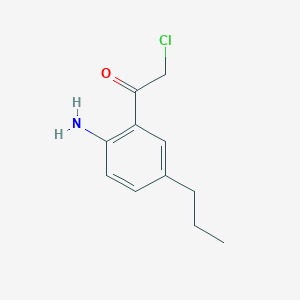
Phosphate de 6-chloro-3-indolyle, sel de p-toluidine
Vue d'ensemble
Description
6-Chloro-3-indolyl phosphate p-toluidine salt, also known as 6-Chloro-3-indolyl phosphate p-toluidine salt, is a useful research compound. Its molecular formula is C15H16ClN2O4P and its molecular weight is 354.72 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Chloro-3-indolyl phosphate p-toluidine salt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Chloro-3-indolyl phosphate p-toluidine salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-indolyl phosphate p-toluidine salt including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Visualisation de l'activité de la phosphatase alcaline
Le phosphate de 6-chloro-3-indolyle, sel de p-toluidine est couramment utilisé comme substrat pour visualiser l'activité de la phosphatase alcaline . Lorsqu'il est utilisé avec le tétrazolium de nitrobleu, il produit un produit final insoluble de couleur rouge qui peut être détecté visuellement .
Études histochimiques
Ce composé, également connu sous le nom de sel de p-toluidine de Magenta-phos, est une substance histochimique utilisée pour visualiser les zones d'activité de la phosphatase alcaline . L'hydrolyse du groupe phosphate sur le phosphate de 6-chloro-3-indolyle par la phosphatase alcaline génère un composé indigo insoluble .
Techniques de transfert
Le composé trouve son application dans une variété de techniques de transfert, notamment les transferts Northern, Southern et Western . Il est utilisé pour préparer une solution mère qui, en combinaison avec le NBT et un tampon de réaction, forme une solution de substrat pour la phosphatase alcaline .
Hybridation in situ
L'hybridation in situ, une technique utilisée pour détecter des séquences d'ADN ou d'ARN spécifiques dans des sections de tissus, utilise également le this compound .
Immunohistochimie
L'immunohistochimie, une méthode utilisée pour visualiser la distribution et la localisation des biomarqueurs et des protéines différentiellement exprimées dans des sections de tissus, utilise ce composé .
Recherche et développement
En raison de ses propriétés uniques, le this compound est largement utilisé dans les laboratoires de recherche et développement. Il est souvent utilisé dans le développement de nouvelles méthodes et techniques en biologie moléculaire .
Mécanisme D'action
Target of Action
The primary target of 6-Chloro-3-indolyl phosphate p-toluidine salt, also known as Salmon Phosphate, is alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in several biochemical processes, including phosphate metabolism and signal transduction.
Mode of Action
Salmon Phosphate interacts with its target, alkaline phosphatase, through a process known as hydrolysis . This interaction leads to the removal of the phosphate group from the Salmon Phosphate molecule .
Biochemical Pathways
The hydrolysis of Salmon Phosphate by alkaline phosphatase affects the phosphate metabolism pathway . The removal of the phosphate group results in the production of an indigo compound . This process can influence downstream effects such as signal transduction and cellular communication.
Pharmacokinetics
Like many other phosphate compounds, it is expected to have good solubility in organic solvents such as dmf (n,n-dimethylformamide) or dmso (dimethyl sulfoxide) , which could potentially impact its bioavailability.
Result of Action
The hydrolysis of Salmon Phosphate by alkaline phosphatase generates an insoluble indigo compound . This compound can be visualized, making Salmon Phosphate useful as a histochemical marker for areas of alkaline phosphatase activity .
Action Environment
The action, efficacy, and stability of Salmon Phosphate can be influenced by various environmental factors. For instance, the pH level can affect the activity of alkaline phosphatase and, consequently, the hydrolysis of Salmon Phosphate . Additionally, the compound’s stability may be affected by storage conditions, with optimal stability observed at temperatures of 2-8°C .
Safety and Hazards
The compound is classified as Acute Tox. 4 Dermal - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, wearing protective gloves/protective clothing, and washing thoroughly after handling .
Analyse Biochimique
Biochemical Properties
6-Chloro-3-indolyl phosphate p-toluidine salt plays a significant role in biochemical reactions. It is a substrate for alkaline phosphatase, an enzyme that removes phosphate groups from molecules . The interaction between the compound and the enzyme results in the hydrolysis of the phosphate group, generating an insoluble indigo compound .
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-3-indolyl phosphate p-toluidine salt involves its interaction with alkaline phosphatase. The enzyme catalyzes the hydrolysis of the phosphate group on the compound, resulting in the formation of an insoluble indigo compound . This process may involve binding interactions with the enzyme, activation or inhibition of the enzyme, and changes in gene expression.
Propriétés
IUPAC Name |
(6-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClNO4P.C7H9N/c9-5-1-2-6-7(3-5)10-4-8(6)14-15(11,12)13;1-6-2-4-7(8)5-3-6/h1-4,10H,(H2,11,12,13);2-5H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBOLLVEZYFKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N.C1=CC2=C(C=C1Cl)NC=C2OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165558 | |
| Record name | Salmon phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159954-33-3, 154201-84-0 | |
| Record name | 1H-Indol-3-ol, 6-chloro-, dihydrogen phosphate (ester), compd. with 4-methylbenzenamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159954-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salmon phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154201840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salmon phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-3-indolyl phosphate p-toluidine salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B68986.png)

